2,2-diethyl-3-methylbutanoic acid
Overview
Description
2,2-diethyl-3-methylbutanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantitative Determination in Alcoholic Beverages
- Analysis in Wines and Beverages : A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Chemical Synthesis and Resolution
- Optical Resolution : Nohira, Terunuma, and Kobe (1982) conducted studies on the optical resolution of 2-(4-chlorophenyl)-3-methylbutanoic acid by preferential crystallization. This research contributes to the understanding of the chemical properties and potential industrial applications of these compounds (Nohira, Terunuma, & Kobe, 1982).
Oxidation Mechanisms
- Kinetics and Mechanism of Oxidation : Signorella, García, and Sala (1992) explored the oxidation mechanisms of 2-hydroxy-3-methylbutanoic acid. This research is crucial for understanding the reactivity and decomposition pathways of these compounds (Signorella, García, & Sala, 1992).
Aroma and Sensory Evaluation
- Ethyl 2-hydroxy-3-methylbutanoate in Wine : Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, providing insights into its role in the aroma profile of wines (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Metabolic Studies
- Metabolic Shift in Lactobacillus sanfranciscensis : Serrazanetti et al. (2011) examined the metabolic rerouting associated with acid stress in Lactobacillus sanfranciscensis, which involved the overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This study contributes to our understanding of microbial metabolism under stress conditions (Serrazanetti, Ndagijimana, Sado-Kamdem, Corsetti, Vogel, Ehrmann, & Guerzoni, 2011).
Properties
IUPAC Name |
2,2-diethyl-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-9(6-2,7(3)4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGYOSLMFPSHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593226 | |
Record name | 2,2-Diethyl-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61415-95-0 | |
Record name | 2,2-Diethyl-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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